molecular formula C20H20N2O4 B14933540 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B14933540
M. Wt: 352.4 g/mol
InChI Key: JBPMADLAQOLNHW-UHFFFAOYSA-N
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Description

4-({[3-(5-Methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a structurally complex organic compound featuring three key components:

Benzoic acid moiety: A carboxylic acid group at the para position, which may confer acidity (pKa ~4.2) and influence solubility and protein-binding interactions.

5-Methoxyindole core: The indole ring substituted with a methoxy group at position 5, which enhances lipophilicity (logP ~2.8 predicted) and may engage in π-π stacking or receptor binding.

This compound is hypothesized to have applications in medicinal chemistry, particularly as a nonsteroidal anti-inflammatory drug (NSAID) analog, given structural similarities to indomethacin derivatives . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(5-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H20N2O4/c1-26-17-6-7-18-16(12-17)8-10-22(18)11-9-19(23)21-13-14-2-4-15(5-3-14)20(24)25/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H,24,25)

InChI Key

JBPMADLAQOLNHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the methoxy group and the propanoyl side chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl side chain can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Key Structural Features Pharmacochemical Implications Evidence Source
4-[({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)methyl]benzoic acid (CAS 765925-15-3) Pyridine ring (chloro, methoxy) instead of indole; benzoic acid retained. Increased polarity due to pyridine N; potential for altered target specificity vs. indole.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51) Indole with 5-methoxy and 3-methyl groups; sulfonamide replaces benzoic acid. Sulfonamide may enhance metabolic stability but reduce acidity (pKa ~10).
Methyl 4-[(5-Amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate Benzoic acid as methyl ester; indole with 5-amino and 1-methyl groups. Esterification reduces solubility (logP increase ~1.5) but may improve oral bioavailability.
4-({[(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid (CAS 665025-60-5) Isoindole-1,3-dione replaces indole; rigid planar structure. Electron-withdrawing dione groups may reduce membrane permeability.

Pharmacological and Physicochemical Insights

  • However, the absence of a sulfonamide in the target could reduce off-target effects .
  • Solubility : The free benzoic acid group in the target compound (pKa ~4.2) enhances water solubility at physiological pH compared to esterified analogs (e.g., , logP ~3.5 vs. target ~2.8) .
  • Synthetic Accessibility: The propanoyl-amino-methyl linker in the target compound is synthetically accessible via amide coupling, akin to methods in for benzoic acid derivatives .

Key Divergences

  • Heterocycle Impact : Pyridine (CAS 765925-15-3, ) introduces basicity (pKa ~4.8 for pyridine N), whereas the indole in the target compound is neutral, affecting ionization and membrane penetration .
  • Functional Group Trade-offs : Sulfonamide in compound 51 () improves metabolic stability but reduces acidity, whereas the target’s benzoic acid may enhance target binding but increase renal clearance .

Biological Activity

4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes an indole moiety, which is often associated with various bioactive properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The chemical structure of 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₂O₄
  • Molecular Weight : 330.4 g/mol

This compound consists of:

  • A benzoic acid core.
  • An indole ring substituted with a methoxy group.
  • A propanoyl group linked through an amino connection.

Reactivity and Synthesis

The reactivity of this compound can be attributed to its functional groups, which allow for various chemical reactions such as nucleophilic substitutions and esterifications. The synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity.

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

  • Anti-inflammatory properties.
  • Anticancer effects.
  • Analgesic activities.

The presence of the methoxy group and the specific arrangement of functional groups in 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid suggest potential interactions with various biological targets, enhancing its therapeutic profile.

Structure–Activity Relationship (SAR)

Structure–activity relationship studies have shown that modifications to the indole structure can significantly influence biological activity. For instance, the introduction of different substituents on the indole ring can enhance or diminish the compound's efficacy against specific targets.

Case Studies

  • Anti-Cancer Activity : In vitro studies have demonstrated that compounds similar to 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exhibit cytotoxic effects on cancer cell lines. These studies often employ assays to measure cell viability and apoptosis induction.
  • Anti-inflammatory Effects : Other studies have focused on the compound's ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole ring, acetic acidAnti-inflammatory
MelatoninIndole ringSleep regulation
SerotoninIndole ringNeurotransmitter
4-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acidIndole, benzoic acidPotential anticancer and anti-inflammatory

This comparison highlights the unique pharmacological properties of 4-({[3-(5-methoxy-1H-indol-1-y)propanoyl]amino}methyl)benzoic acid due to its specific functionalization.

Q & A

Q. What are the recommended synthetic routes for 4-({[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Coupling Reactions : Link the 5-methoxyindole moiety to a propanoyl group via amide bond formation, using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Methyl Benzoic Acid Functionalization : Introduce the amino-methyl group to the benzoic acid core via reductive amination or nucleophilic substitution.

Final Assembly : Couple the intermediates using peptide coupling reagents under inert conditions.

Q. Key Parameters :

  • Temperature : Optimal yields (e.g., 65–70°C for reflux) minimize side reactions .
  • Catalysts : Use of palladium catalysts for cross-coupling steps improves regioselectivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ ~3.8 ppm) and indole NH (δ ~10–12 ppm) signals. Aromatic protons in the benzoic acid core appear as distinct doublets (δ ~7.2–8.0 ppm) .
    • 13C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm, benzoic acid C=O at ~165–170 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the propanoyl-indole linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., enzyme inhibition vs. no activity) for this compound?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assay Conditions :
    • Use uniform buffer systems (e.g., Tris-HCl at pH 7.4) and temperature controls (±0.5°C) .
    • Validate enzyme purity via SDS-PAGE to exclude confounding proteases .
  • Dose-Response Curves : Perform triplicate measurements across a 10,000-fold concentration range (e.g., 1 nM–10 µM) to calculate accurate IC₅₀ values .
  • Negative Controls : Include structurally similar but inactive analogs to rule out nonspecific binding .

Q. What computational strategies are effective for predicting the binding modes of this compound to target proteins (e.g., kinases)?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling to model indole interactions in hydrophobic pockets .
    • Validate docking poses with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability .
  • Pharmacophore Modeling : Map the methoxy group and benzoic acid moiety as hydrogen bond acceptors/donors to prioritize target kinases .

Q. How can researchers optimize purification protocols to address challenges with low yields or impurities in the final product?

Methodological Answer:

  • Chromatography :
    • Reverse-Phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate unreacted indole precursors .
    • Flash Chromatography : Optimize solvent ratios (e.g., 7:3 hexane/EtOAc) for intermediate purification .
  • Recrystallization : Employ methanol/water mixtures (4:1 v/v) to isolate high-purity crystals (>98% by HPLC) .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic properties (e.g., metabolic stability)?

Methodological Answer:

  • In Vitro Microsomal Assays :
    • Incubate with liver microsomes (human/rat) at 37°C, and monitor parent compound depletion via LC-MS/MS .
    • Include NADPH cofactor to assess cytochrome P450-mediated oxidation .
  • Plasma Stability Tests :
    • Use heparinized plasma to evaluate esterase-mediated hydrolysis of the propanoyl group .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers interpret conflicting spectral data (e.g., unexpected peaks in NMR) during structural validation?

Methodological Answer:

  • Artifact Identification :
    • Solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or water signals may overlap with NH protons. Use deuterated solvents and dry samples rigorously .
  • Dynamic Effects : Rotameric states of the propanoyl group can split peaks. Variable-temperature NMR (e.g., 25°C to 60°C) simplifies spectra .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-13C couplings .

Q. What theoretical frameworks guide the design of derivatives to enhance this compound’s bioavailability?

Methodological Answer:

  • Lipinski’s Rule of Five : Modify the benzoic acid group (e.g., ester prodrugs) to reduce polarity and improve membrane permeability .
  • Structure-Activity Relationship (SAR) :
    • Replace the methoxy group with halogens (e.g., Cl) to enhance metabolic stability .
    • Introduce methyl groups to the indole ring to shield NH from oxidative metabolism .

Q. Advanced Methodological Considerations

Q. How can researchers design a robust in vivo study to validate this compound’s anti-inflammatory activity while controlling for off-target effects?

Methodological Answer:

  • Animal Models :
    • Use LPS-induced murine inflammation models, with dose ranges (10–100 mg/kg) administered intraperitoneally .
  • Biomarker Analysis :
    • Quantify serum TNF-α and IL-6 via ELISA to correlate efficacy with cytokine suppression .
  • Off-Target Screening :
    • Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify nonspecific interactions .

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